N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide
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Description
The compound “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide” appears to contain several functional groups including a benzothiazole, a phenol (the hydroxyphenyl part), and a benzamide. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities . The phenol group could potentially contribute to the compound’s reactivity and the benzamide group could play a role in its biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would contain a benzothiazole ring, a phenol group, and a benzamide group, all of which could potentially interact with each other and affect the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzothiazole, phenol, and benzamide groups. The benzothiazole could potentially undergo electrophilic substitution reactions, while the phenol group could be involved in acid-base reactions. The benzamide group could participate in various reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and phenol groups could potentially make the compound somewhat polar, affecting its solubility in different solvents. The benzamide group could also contribute to the compound’s reactivity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. Benzothiazoles are known to have diverse biological activities, including antimicrobial, antifungal, and anticancer activities . The specific mechanism of action would likely involve interactions with biological targets such as proteins or enzymes, but without specific experimental data, it’s difficult to predict.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-4-31-21-13-16(14-22(32-5-2)24(21)33-6-3)25(30)27-17-11-12-20(29)18(15-17)26-28-19-9-7-8-10-23(19)34-26/h7-15,29H,4-6H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVVDVZJBGTHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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